4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[2-[2-(2,4-dichlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O5/c13-7-1-2-9(8(14)5-7)21-6-11(18)16-15-10(17)3-4-12(19)20/h1-2,5H,3-4,6H2,(H,15,17)(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLYZSLQMQPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Hydrazide Formation and Coupling
A streamlined approach combines Steps 2–5 using in situ activation:
Solid-Phase Synthesis
Immobilized 4-oxobutanoic acid on Wang resin enables iterative coupling:
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Resin Loading : 0.8 mmol/g.
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Final Yield : 70% after cleavage with TFA.
Challenges and Optimization Strategies
Common Issues :
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Low Coupling Efficiency : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.
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Byproduct Formation : Use excess hydrazine (3.0 equiv) to minimize unreacted acyl chloride.
Scale-Up Considerations :
Chemical Reactions Analysis
4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit promising anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This inhibition is significant because COX-2 is associated with inflammatory responses and pain pathways in the body .
Antimicrobial Activity
Some studies suggest that compounds related to 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid may also possess antimicrobial properties. This potential is attributed to the presence of the hydrazine moiety, which has been shown to enhance the activity against various bacterial strains.
Applications in Research
- Medicinal Chemistry : The compound is being explored for its potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties. It serves as a scaffold for developing new drugs targeting inflammatory diseases.
- Agricultural Chemistry : Given its relation to 2,4-Dichlorophenoxyacetic acid, this compound may find applications in herbicide formulations aimed at controlling broadleaf weeds while minimizing impact on cereal crops.
- Molecular Docking Studies : Advanced computational techniques such as molecular docking have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in inflammation and microbial resistance .
Case Study 1: Anti-inflammatory Activity
In a recent study published in MDPI, researchers synthesized several derivatives of 2-(2,4-dichlorophenoxy)acetic acid and evaluated their COX-2 inhibitory activity using molecular docking techniques. The results indicated that some derivatives had stronger interactions with COX-2 compared to the parent compound, suggesting enhanced anti-inflammatory potential .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of hydrazine derivatives related to this compound. The findings demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of further exploration into its use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with cellular receptors, potentially affecting signal transduction pathways. The hydrazino and oxobutanoic acid moieties may also contribute to its biological activity by interacting with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxyacetyl Hydrazine Derivatives
(a) 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- Structure : Differs in the aromatic substituents (isopropyl and methyl vs. dichloro).
- Properties : Reduced electronegativity compared to chlorine substituents may lower oxidative stability but improve membrane permeability.
(b) 4-Oxo-4-[2-(2-phenoxyacetyl)hydrazino]butanoic acid (CAS 161954-94-5)
Hydrazine-Modified 4-Oxobutanoic Acid Derivatives
(a) Daminozide (4-(2,2-Dimethylhydrazino)-4-oxobutanoic acid)
- Structure: Features a dimethylhydrazine group instead of the acetylhydrazine-dichlorophenoxy chain.
- Properties : Methyl groups reduce hydrazine reactivity, enhancing stability.
- Activity: Known plant growth regulator, inhibiting gibberellin biosynthesis .
(b) 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (CAS 401629-43-4)
- Structure: Replaces hydrazine with an anilino group and substitutes ethylphenyl for dichlorophenoxy.
- Properties : Molecular weight 221.25 g/mol; increased hydrophobicity from the ethyl group.
Aromatic Substitution Variants
(a) 4-(2,4-Difluorophenyl)-4-oxobutanoic acid (CAS 110931-77-6)
- Structure : Fluorine atoms replace chlorine on the phenyl ring.
- Properties : Smaller, more electronegative substituents enhance metabolic stability and binding precision.
- Activity: Potential herbicide with improved environmental persistence .
(b) 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid
Heterocyclic and Sulfur-Containing Analogs
4-{2-[(1H-Benzimidazol-2-ylthio)acetyl]hydrazino}-4-oxobutanoic acid
- Structure: Benzimidazole-thio group replaces dichlorophenoxy.
- Properties : Heterocyclic moiety enhances affinity for enzymatic targets (e.g., kinases, proteases).
- Activity: Potential anticancer or antimicrobial applications due to thioether reactivity .
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Research Findings and Implications
- Herbicidal Activity: The dichlorophenoxy group in the target compound mirrors synthetic auxins like 2,4-D, suggesting herbicidal action through auxin receptor disruption . Structural analogs with fluorine or methyl groups (e.g., ) may offer enhanced selectivity or reduced environmental persistence.
- Growth Regulation: Daminozide’s success as a growth regulator highlights the importance of hydrazine modifications. The target compound’s unsubstituted hydrazine could provide stronger chelation or redox activity .
Biological Activity
4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a synthetic compound derived from the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). This compound has garnered attention due to its potential biological activities, including anti-inflammatory and cytotoxic effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a hydrazine moiety linked to a 2,4-dichlorophenoxyacetyl group, which is significant for its biological activity.
Anti-inflammatory Effects
Research indicates that compounds related to 2,4-D exhibit notable anti-inflammatory properties. A study evaluated various derivatives of 2,4-D and reported that certain thiazolidinone derivatives showed significant inhibition of inflammation markers such as COX-2 and TNF-α. For instance, derivatives containing the 2,4-dichlorophenoxyacetic acid structure demonstrated in vivo inhibition rates of up to 81.14% for inflammation compared to standard treatments like indomethacin .
Cytotoxic Activity
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that hydrazone derivatives of 2,4-D can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, one study highlighted that compounds with similar structures to this compound exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : By generating reactive oxygen species (ROS), the compound can trigger apoptosis in cancer cells. This process involves mitochondrial pathways that lead to cell death.
- Interaction with Cellular Targets : The hydrazine and carboxylic acid functionalities allow for interactions with various cellular targets, potentially altering metabolic pathways.
Case Studies
- Study on Anti-inflammatory Activity : A library of thiazolidinone derivatives was synthesized and tested for their anti-inflammatory effects. Compounds derived from 2,4-D showed promising results in reducing inflammation without significant gastrointestinal toxicity .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic properties of similar compounds, researchers found that certain derivatives effectively inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Q. How to reconcile discrepancies in enzyme inhibition data across studies?
- Methodological Answer : Normalize data to positive controls (e.g., indomethacin for COX-2). Assess assay interference from compound autofluorescence or thiol reactivity. Meta-analysis using standardized units (e.g., % inhibition at 10 µM) minimizes variability .
Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Apply multivariate regression (PLS or Random Forest) to correlate substituent descriptors (Hammett σ, LogP) with bioactivity. Cross-validation (k-fold) ensures model robustness. Confounders like solubility are addressed via normalization to partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
